N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a benzothiazole-derived compound featuring a bromine substituent at the 6-position of the heterocyclic core. The molecule integrates a 3-phenylpropanamide chain linked to a 2-(dimethylamino)ethyl group, with the hydrochloride salt enhancing solubility and stability. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZDRNQQLZAJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including the bromine atom on the benzothiazole ring and the dimethylaminoethyl substituent, suggest potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂S·HCl |
| Molecular Weight | 418.78 g/mol |
| Key Functional Groups | Benzothiazole, Dimethylamino, Amide |
The presence of the bromine atom enhances the compound's reactivity, while the dimethylamino group may contribute to its solubility and interaction with biological targets.
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves:
- Inhibition of Proliferation : The compound significantly reduces cell viability in cancer cell lines such as A431, A549, and H1299.
- Induction of Apoptosis : It activates procaspase-3, leading to increased caspase-3 activity, which is crucial for apoptosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, preventing cancer cells from proliferating.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Activity : In a study evaluating various benzothiazole derivatives, this compound demonstrated potent anticancer effects against multiple cell lines. The study highlighted its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the benzothiazole core significantly influence the compound's biological activity. The presence of electron-withdrawing groups like bromine enhances anticancer potency compared to unsubstituted analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Benzothiazole Derivatives
a. N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide Hydrochloride ()
- Structural Differences: The fluorine atom at the 6-position replaces bromine, and the dimethylamino group is attached to a propyl chain instead of ethyl.
- Pharmacokinetics: The propyl chain may increase lipophilicity, affecting membrane permeability and metabolic pathways.
b. N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamide Derivatives ()
- Structural Differences : The trifluoromethyl group at the 6-position and acetamide side chain differ from the bromine and propanamide group in the target compound.
- Side Chain Flexibility: The acetamide moiety may restrict conformational flexibility compared to the propanamide chain.
Heterocyclic Core Variations
a. Quinoline Carboxamide Derivatives ()
- Structural Differences: Compounds like SzR-105 (C15H20ClN3O2) replace benzothiazole with a quinoline core but retain dimethylaminoethyl side chains.
- Implications: Binding Interactions: Quinoline’s planar structure may facilitate π-π stacking with aromatic residues in enzymes, whereas benzothiazole’s sulfur atom could engage in hydrogen bonding . Solubility: The hydroxyl group in SzR-105 improves aqueous solubility, contrasting with the bromide’s hydrophobicity.
b. Thiadiazole Derivatives ()
- Structural Differences : Thiadiazole cores (e.g., compound 21) lack the fused benzene ring of benzothiazoles and incorporate hydrazine or phenyl groups.
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- Key Observations :
- The target compound’s higher molecular weight (~477.83) compared to fluorinated (~453.95) and trifluoromethyl (~367.35) analogs may impact bioavailability.
- Hydrochloride salts improve solubility across analogs, but bromine’s hydrophobicity could necessitate formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
